REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:10][C:9]2[C:8](=[O:11])[N:7]([CH3:12])[C:6](=[O:13])[N:5]([CH3:14])[C:4]=2[N:3]=1.[CH2:15](Br)[CH:16]=[CH2:17].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH2:17]([N:10]1[C:9]2[C:8](=[O:11])[N:7]([CH3:12])[C:6](=[O:13])[N:5]([CH3:14])[C:4]=2[N:3]=[C:2]1[Cl:1])[CH:16]=[CH2:15] |f:2.3.4|
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Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=2N(C(N(C(C2N1)=O)C)=O)C
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
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C(C=C)Br
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate and water
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Type
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WASH
|
Details
|
the organic layer was washed with water and saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered through a small amount of silica gel
|
Type
|
WASH
|
Details
|
The silica gel was washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the eluate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from ethyl acetate (50 ml) and hexane (100 ml)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1C(=NC=2N(C(N(C(C12)=O)C)=O)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.57 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |